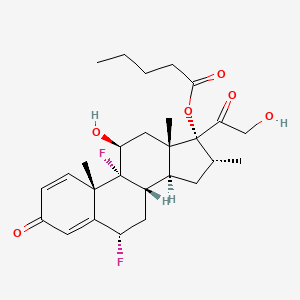

Flumethasone 17-valerate

Description

Contextualization within Synthetic Glucocorticoid Science

Synthetic glucocorticoids are a class of steroid hormones engineered to mimic the effects of endogenous cortisol. nih.gov Flumethasone (B526066) 17-valerate is a synthetic corticosteroid belonging to the pregnane (B1235032) derivative class, specifically a pregna-1,4-diene-3,20-dione. ontosight.ai These synthetic analogs are designed to enhance therapeutic effects, primarily by modulating inflammatory and immune responses. ontosight.aiclinicalgate.com The development of such compounds has been a major focus of glucocorticoid science, aiming to create molecules with potent anti-inflammatory properties. clinicalgate.com

Flumethasone itself is a moderately potent, difluorinated corticosteroid. nih.govdrugbank.com The addition of a valerate (B167501) ester at the 17-position, creating Flumethasone 17-valerate, enhances the compound's lipophilicity. This increased lipid solubility is a key modification that can influence its absorption and distribution characteristics. ontosight.aivulcanchem.com The core mechanism of action for glucocorticoids like Flumethasone involves their function as agonists for the glucocorticoid receptor (GR). nih.govwikipedia.org Upon binding, the glucocorticoid-GR complex translocates to the nucleus, where it regulates the transcription of a wide array of genes. clinicalgate.comnih.gov This leads to the anti-inflammatory effects characteristic of this class of drugs, which are thought to involve the inhibition of phospholipase A2 via lipocortins, thereby controlling the biosynthesis of prostaglandins (B1171923) and leukotrienes. nih.gov

Historical Trajectory of Glucocorticoid Analog Synthesis and Investigation

The journey of glucocorticoid research began in the mid-19th century with Thomas Addison's discovery of the adrenal cortex's vital role. clinicalgate.com However, it wasn't until nearly a century later that the distinct glucocorticoid and mineralocorticoid hormones were identified. clinicalgate.com A pivotal moment came in 1949 with the discovery of the powerful anti-inflammatory activity of glucocorticoids, which set the stage for the development of synthetic analogs. clinicalgate.com

The 1950s witnessed the introduction of early synthetic glucocorticoids like prednisolone (B192156) and dexamethasone (B1670325). clinicalgate.com A primary, though largely unrealized, goal during this era was the separation of the desired anti-inflammatory effects from metabolic "side effects." clinicalgate.com The synthesis of these analogs proceeded largely detached from physiological studies for several decades. clinicalgate.com The isolation and identification of pregnane derivatives commenced in the mid-20th century, spurred by advancements in steroid chemistry. Early research focused on progesterone (B1679170) metabolites, leading to the identification of pregnanediol (B26743) in 1946. The discovery of the pregnane X receptor (PXR) in 1998 was a significant breakthrough, elucidating the molecular mechanisms by which these steroids regulate drug metabolism.

Rationale for Dedicated Academic Research on this compound

The specific chemical structure of this compound provides a compelling basis for dedicated academic investigation. Its difluorinated nature at the 6α and 9α positions, combined with a 16α-methyl group, contributes to its high potency. ontosight.ai The 17-valerate esterification is a deliberate modification to enhance lipophilicity, a property that is crucial for its topical application and subsequent percutaneous absorption. ontosight.aivulcanchem.commsdvetmanual.com

Academic research is drawn to understanding how these structural modifications translate into specific biological activities and physicochemical properties. For instance, studies have explored the percutaneous absorption and distribution of similar corticosteroids, highlighting the importance of the ester group in determining how the compound deposits in different layers of the skin. jst.go.jp Furthermore, the synthesis of novel cationic glucocorticoids derived from compounds like Flumethasone is an active area of research, aiming to develop agents with dual anti-inflammatory and antimicrobial properties. biocrick.com The development of advanced analytical methods, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), to accurately identify and quantify Flumethasone and its derivatives in various matrices is another critical area of academic pursuit. mdpi.com

Detailed Research Findings

Physicochemical Properties of Flumethasone and its 17-Valerate Ester

The following table summarizes key physicochemical properties of Flumethasone and its 17-valerate derivative, highlighting the impact of the valerate esterification.

| Property | Flumethasone | This compound | Source |

| Molecular Formula | C22H28F2O5 | C27H36F2O6 | nih.govnih.gov |

| Molar Mass | 410.5 g/mol | 494.6 g/mol | nih.govnih.gov |

| XLogP3 | 1.9 | 3.5 | nih.govnih.gov |

| Hydrogen Bond Donor Count | 4 | 2 | nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 5 | 6 | nih.govnih.gov |

Interactive Data Table

Users can sort the table by clicking on the headers.

Key Research on Pregnane Derivatives

Research into pregnane derivatives is extensive, covering their synthesis, biological activity, and therapeutic potential.

| Research Focus | Key Findings | Relevant Compounds | Source |

| Anticancer Potential | Synthesis of pregnane derivatives with triazole or imidazole (B134444) moieties at C-21 showed inhibition of cell proliferation in cancer cell lines. | 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one, 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one | nih.gov |

| Enzyme Inhibition | Pregnene derivatives with specific modifications at the 17,20-side chain and D-ring act as potent inhibitors of human testicular 17α-hydroxylase/C17,20-lyase. | 20-oxime, 20β-ol, and 20β-carboxaldehyde pregnene derivatives | acs.org |

| Antitumor Activity | Polyoxypregnane derivatives isolated from Aspidopterys obcordata demonstrated cytotoxic activity against HL-60 cells. | Aspidatasides A–H | frontiersin.org |

Interactive Data Table

Users can sort the table by clicking on the headers.

Structure

2D Structure

3D Structure

Properties

CAS No. |

22194-28-1 |

|---|---|

Molecular Formula |

C27H36F2O6 |

Molecular Weight |

494.6 g/mol |

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C27H36F2O6/c1-5-6-7-23(34)35-27(22(33)14-30)15(2)10-17-18-12-20(28)19-11-16(31)8-9-24(19,3)26(18,29)21(32)13-25(17,27)4/h8-9,11,15,17-18,20-21,30,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,24+,25+,26+,27+/m1/s1 |

InChI Key |

WVSXUIDOQJEBLB-MSIMIBAWSA-N |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CO |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivations of Flumethasone 17 Valerate

Established Synthetic Pathways for Flumethasone (B526066) and Related Structural Analogs

The synthesis of flumethasone is a multi-step process that hinges on the precise introduction of key functional groups onto a steroid backbone. americanpharmaceuticalreview.comgoogle.com The process typically begins with a readily available steroid intermediate, which is then subjected to a series of reactions to build the final flumethasone molecule. americanpharmaceuticalreview.com A common starting material is 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate. americanpharmaceuticalreview.com

The introduction of fluorine atoms at the C6α and C9α positions is critical to the biological activity of flumethasone. This is achieved through highly stereoselective methods.

The first fluorination step targets the C6 position. To achieve the desired 6α stereochemistry, the 3-keto group of the steroid is first converted into an enol ester, for instance by reacting it with benzoyl chloride. americanpharmaceuticalreview.comgoogle.com This activates the C6 position for a stereoselective reaction with an electrophilic fluorinating agent, such as 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. americanpharmaceuticalreview.comhovione.comgoogleapis.com After the 6α-fluoro group is installed, the enol ester at C3 is removed. americanpharmaceuticalreview.comgoogle.com

The second fluorination occurs at the C9 position. This step involves the opening of the 9β,11β-epoxide ring using a fluorine source, typically hydrogen fluoride (B91410) (HF). americanpharmaceuticalreview.comhovione.com This reaction proceeds with high stereoselectivity, resulting in the formation of a 9α-fluoro group and an 11β-hydroxyl group, thus completing the difluorinated core structure of flumethasone. americanpharmaceuticalreview.comhovione.com The 21-acetate group can then be hydrolyzed, for example using potassium hydroxide (B78521) in methanol, to yield flumethasone. hovione.com

Table 1: Key Steps in a Representative Synthesis of Flumethasone

| Step | Starting Material/Intermediate | Reagent(s) | Key Transformation | Product |

| 1 | 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | Benzoyl Chloride, Pyridine | Formation of 3-enol benzoate (B1203000) | 3-(Benzoyloxy)-9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,3,5-triene-20-one 21-acetate |

| 2 | 3-enol benzoate intermediate | Electrophilic Fluorinating Agent (e.g., Selectfluor) | Stereoselective fluorination at C6 | 6α-Fluoro-9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate |

| 3 | 6α-Fluoro intermediate | Hydrogen Fluoride (HF) | Epoxide ring opening | 6α,9α-Difluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (Flumethasone 21-acetate) |

| 4 | Flumethasone 21-acetate | Potassium Hydroxide (KOH), Methanol | Hydrolysis of 21-acetate | 6α,9α-Difluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione (Flumethasone) |

The formation of Flumethasone 17-valerate involves the esterification of the tertiary hydroxyl group at the C17 position of the flumethasone molecule. nih.gov Esterifying hindered tertiary hydroxyl groups on a steroid scaffold presents a chemical challenge, as these groups are sterically crowded and less reactive than primary (at C21) or secondary (at C11) hydroxyls. researchgate.net

To achieve selective esterification at C17, specific synthetic methods are employed that often utilize a suitable acylating agent, such as valeric anhydride (B1165640) or valeryl chloride, in the presence of a catalyst. researchgate.netgoogle.com Research on similar steroidal structures, like cyproterone (B1669671) and medroxyprogesterone, has shown that catalysts such as N-Bromosuccinimide (NBS) can be effective for the acylation of the 17α-hydroxyl group under mild conditions. researchgate.net The reaction yield and rate can be influenced by the length of the acyl group's carbon chain. researchgate.net

Synthesis of Novel Derivatives and Modified Flumethasone Scaffolds

Flumethasone serves not only as an active pharmaceutical ingredient itself but also as a versatile starting material for the synthesis of other important corticosteroids and novel derivatives with unique properties. axplora.comgoogle.com

Researchers have explored the synthesis of novel cationic derivatives of flumethasone to create compounds with dual functionality. biocrick.com In one study, new cationic glucocorticoids were synthesized from flumethasone, beclomethasone, and budesonide. biocrick.com The resulting products were either monosubstituted or disubstituted, containing one or two steroidal groups, respectively. biocrick.com These novel compounds were developed with the aim of combining the anti-inflammatory properties of the parent glucocorticoid with antimicrobial activity. biocrick.com The in vitro evaluation of these synthesized flumethasone derivatives demonstrated both anti-inflammatory and antimicrobial properties with limited cytotoxicity. biocrick.com

Table 2: Cationic Derivatives from Glucocorticoid Scaffolds

| Parent Glucocorticoid | Type of Derivative | Observed Properties |

| Flumethasone | Monosubstituted Cationic Analog | Dual anti-inflammatory and antimicrobial |

| Flumethasone | Disubstituted Cationic Analog | Dual anti-inflammatory and antimicrobial |

| Beclomethasone | Monosubstituted & Disubstituted Cationic Analogs | Dual anti-inflammatory and antimicrobial |

| Budesonide | Monosubstituted & Disubstituted Cationic Analogs | Highest degree of glucocorticoid and antimicrobial properties |

A significant modification of the flumethasone scaffold involves the oxidative cleavage of the C17 dihydroxyacetyl side chain. This transformation converts the pregnane-type steroid into a 17β-carboxy androstane (B1237026) analogue, often referred to as a "hydroxyacid". americanpharmaceuticalreview.comgoogle.com This derivative is a critical starting material for the production of other clinically important anti-inflammatory drugs, such as fluticasone (B1203827). americanpharmaceuticalreview.comgoogle.com

The reaction is typically carried out by treating flumethasone with a strong oxidizing agent, such as periodic acid. googleapis.comgoogle.com This process cleaves the bond between C17 and C20, removing the acetyl group and oxidizing the side chain to a carboxylic acid at the C17 position. americanpharmaceuticalreview.comgoogle.com This chemical modification represents a fundamental change to the side-chain structure, opening pathways to a different class of steroidal compounds. google.com

Table 3: Conversion of Flumethasone to its 17-Carboxyl Androsten Analogue

| Starting Material | Reagent | Product | Significance |

| Flumethasone (6α,9α-difluoro-11β,17α,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione) | Periodic Acid (H₅IO₆) | 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-17β-carboxy-androsta-1,4-diene-3-one | Key intermediate for synthesis of fluticasone and other androstane derivatives |

Advanced Analytical Chemistry and Spectroscopic Characterization

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of corticosteroids like Flumethasone (B526066) 17-valerate. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Thin-Layer Chromatography (TLC) are among the most powerful techniques employed for its separation and quantification. tandfonline.com

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a predominant method for the analysis of corticosteroids in pharmaceutical products due to its high selectivity and sensitivity. tandfonline.com It allows for the separation of Flumethasone 17-valerate from related substances and degradation products.

HPLC Coupled with Mass Spectrometry (MS) and Tandem MS (MS/MS)

The coupling of HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the identification and quantification of this compound, even at trace levels in complex biological matrices like urine and serum. researchgate.net In this technique, HPLC separates the analyte from the sample matrix, which is then ionized (e.g., via electrospray ionization - ESI) and introduced into the mass spectrometer.

For structural confirmation and quantification, tandem mass spectrometry is often performed in Selected Reaction Monitoring (SRM) mode. A specific precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻) is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions significantly enhances selectivity and reduces background noise. researchgate.netnih.gov The fragmentation pattern provides a structural fingerprint of the molecule. A common fragmentation pathway for corticosteroid valerate (B167501) esters involves the cleavage of the valerate side chain. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with formic acid or ammonium (B1175870) acetate) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Precursor Ion (m/z) | Corresponds to the molecular weight of the analyte (e.g., [M+H]⁺) |

| Product Ions (m/z) | Specific fragments resulting from collision-induced dissociation |

Ultra-High-Performance Liquid Chromatography (UHPLC) Protocols

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. mdpi.com These characteristics make UHPLC particularly suitable for quality control laboratories where high throughput is essential. mdpi.com A UHPLC method for a related compound, Flumethasone Pivalate (B1233124), demonstrates the efficiency of this technique, achieving analysis times of less than 4 minutes. mdpi.com Similar protocols can be readily adapted for this compound.

| Parameter | Condition |

|---|---|

| Column | C18 Shield RP (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (35:65, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 240 nm |

| Analysis Time | < 4 minutes |

Thin-Layer Chromatography (TLC) with Densitometric Analysis

TLC is a valuable technique for the qualitative and quantitative analysis of corticosteroids. For quantitative analysis, the separated spots on the TLC plate are scanned with a densitometer, which measures the absorbance or fluorescence of the analyte. A method developed for the concurrent assessment of Flumethasone Pivalate and another active ingredient utilized silica (B1680970) gel plates with a mobile phase composed of benzene, ethyl acetate (B1210297), and formic acid. mdpi.com Densitometric scanning allows for the construction of a calibration curve to quantify the amount of the substance present.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum plates |

| Mobile Phase | Benzene : Ethyl Acetate : Formic Acid (5:5:0.2, v/v/v) |

| Development | Ascending, in a saturated chamber |

| Detection | Densitometric scanning (e.g., at 240 nm) |

Sample Preparation and Clean-up Strategies for Complex Biological and Environmental Matrices (e.g., QuEChERS)

Analyzing this compound in complex matrices such as animal tissues or milk requires an effective sample preparation step to remove interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that has been successfully applied to the extraction of various steroids from such matrices.

The QuEChERS process typically involves two main steps. First is an extraction and partitioning step where the sample is homogenized with an organic solvent (commonly acetonitrile) and a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride). This separates the analyte into the organic layer. The second step is a dispersive solid-phase extraction (d-SPE) for cleanup, where an aliquot of the organic extract is mixed with a sorbent (such as primary secondary amine, PSA) to remove interfering compounds like fatty acids and sugars before analysis by LC-MS/MS.

| Step | Procedure |

|---|---|

| 1. Extraction | Homogenize sample (e.g., 10g) with 10 mL acetonitrile. |

| 2. Partitioning | Add QuEChERS salts (e.g., MgSO₄, NaCl), shake, and centrifuge. |

| 3. d-SPE Cleanup | Mix supernatant with d-SPE sorbent (e.g., PSA, C18) and centrifuge. |

| 4. Final Sample | Collect the cleaned extract for chromatographic analysis. |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the precise structure of this compound. Mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy each provide unique and complementary information.

Mass Spectrometry (MS): In addition to its use in quantification with LC, MS is critical for structural elucidation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement. The fragmentation pattern observed in MS/MS experiments reveals the connectivity of the molecule. For this compound, characteristic fragments would include the loss of the valeric acid side chain and successive losses of water (H₂O) and hydrogen fluoride (B91410) (HF) from the steroid core. nih.govwvu.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups (from the ketone and ester), carbon-carbon double bonds (C=C) in the steroid A-ring, and carbon-fluorine (C-F) bonds. nih.govekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) reveals the number and types of hydrogen atoms and their connectivity. Specific signals would be expected for the methyl protons of the steroid, the protons adjacent to the fluorine atoms, and the protons of the valerate ester chain. chemicalbook.comdiva-portal.orgchemicalbook.com

¹³C NMR provides information on the carbon skeleton.

¹⁹F NMR is particularly useful for fluorinated steroids like flumethasone, showing distinct signals for the fluorine atoms at the C6 and C9 positions, confirming their chemical environment. diva-portal.org

Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the complete connectivity and definitively assign the structure. nih.govnih.gov

| Technique | Expected Observation |

|---|---|

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass; fragmentation showing loss of the valerate group (C₅H₉O₂) and HF. |

| Infrared (IR) Spectroscopy | Strong C=O stretching bands (~1660-1740 cm⁻¹), broad O-H stretching (~3400 cm⁻¹), C-F stretching (~1000-1100 cm⁻¹). |

| ¹H NMR Spectroscopy | Characteristic signals for steroid methyl groups, vinyl protons, and aliphatic protons of the valerate chain. |

| ¹⁹F NMR Spectroscopy | Two distinct signals corresponding to the two different fluorine environments (C6-F and C9-F). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of corticosteroids, offering detailed information about the molecular framework and the stereochemistry of the molecule. For fluorinated corticosteroids like this compound, both proton (¹H-NMR) and fluorine (¹⁹F-NMR) spectroscopy are particularly insightful.

Table 1: ¹H-NMR Chemical Shifts for Betamethasone (B1666872) 17-valerate chemicalbook.com

| Signal | Chemical Shift (ppm) |

| A | 7.255 |

| B | 6.345 |

| C | 6.137 |

| D | 4.426 |

| E | 4.067 |

| F | 4.034 |

| G | 3.25 |

| J | 2.82 |

| K | 2.648 |

| L | 2.50 |

| M | 2.44 to 2.42 |

| N | 2.325 |

| P | 2.153 |

| Q | 2.01 |

| R | 1.95 |

| S | 1.58 |

| T | 1.565 |

| U | 1.405 |

| V | 1.338 |

| W | 1.24 |

| X | 0.963 |

| Y | 0.904 |

Data obtained for Betamethasone 17-valerate, a structural analog of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analytical Approaches

UV-Vis spectrophotometry is a widely used analytical technique for the quantitative analysis of corticosteroids. The chromophoric α,β-unsaturated ketone moiety in the A-ring of the steroid nucleus of this compound is responsible for its characteristic UV absorption. The wavelength of maximum absorption (λmax) is a key parameter for identification and quantification.

For the related compound Betamethasone 17-valerate, a maximum absorption at 240 nm has been reported when dissolved in absolute ethanol. ijisrt.com A similar λmax is expected for this compound due to the identical chromophore. The absorbance at this wavelength is directly proportional to the concentration of the compound, a principle that is utilized in quantitative assays.

Table 2: UV-Vis Absorption Data for a Structural Analog

| Compound | Solvent | λmax (nm) |

| Betamethasone 17-valerate | Absolute Ethanol | 240 ijisrt.com |

Immunochemical Analytical Systems

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assays (ELISA), offer high sensitivity and throughput for the detection of specific compounds or classes of compounds in various biological and environmental samples.

ELISA kits designed for the detection of corticosteroids can be utilized for the screening of Flumethasone. These assays are based on the principle of competitive binding, where the target analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. The degree of color development is inversely proportional to the concentration of the analyte in the sample.

A critical parameter in the application of group-specific immunoassays is the cross-reactivity of the antibody with structurally related compounds. Several commercially available corticosteroid ELISA kits demonstrate significant cross-reactivity with Flumethasone. This allows for the use of these kits as a screening tool for the presence of Flumethasone, although confirmatory analysis by a more specific method like LC-MS/MS would be required for unambiguous identification.

Table 3: Cross-Reactivity of Various Corticosteroid ELISA Kits with Flumethasone

| ELISA Kit Target | Flumethasone Cross-Reactivity (%) |

| Dexamethasone (B1670325) | 125 |

| Dexamethasone | 100 |

| Corticosteroid Group | 100 |

Computational Chemistry in Analytical Method Development

Computational chemistry has emerged as a valuable tool in analytical chemistry, aiding in the prediction of spectroscopic properties and the understanding of molecular interactions.

In silico methods, particularly those based on Density Functional Theory (DFT), can be employed to predict the NMR and UV-Vis spectra of molecules like this compound. These computational approaches can calculate the magnetic shielding of nuclei to predict NMR chemical shifts and the electronic transition energies to predict UV-Vis absorption spectra.

For ¹⁹F-NMR, DFT-based procedures have been developed that can predict chemical shifts with a reasonable degree of accuracy, which can assist in the characterization of reaction intermediates and products. rsc.org Similarly, computational tools can predict UV-Vis spectra from a molecule's structure, providing a theoretical reference spectrum that can be compared with experimental data.

The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. While these methods may not always perfectly replicate experimental spectra due to factors like solvent effects and conformational flexibility, they provide valuable insights that can guide the interpretation of experimental data and aid in the development of analytical methods.

Molecular Modeling for Chromatographic Behavior Understanding

Predicting the retention time of a compound in a chromatographic system without extensive experimentation is a significant goal in analytical chemistry, saving both time and resources. mdpi.comresearchgate.net Molecular modeling, specifically through Quantitative Structure-Retention Relationship (QSRR) studies, offers a powerful computational approach to achieve this. researchgate.netutas.edu.au QSRR models establish a mathematical correlation between the chemical structure of an analyte and its chromatographic retention. mdpi.commdpi.com

The fundamental principle of QSRR is that the chromatographic retention of a molecule is a function of the intermolecular interactions between the analyte, the stationary phase, and the mobile phase. These interactions are dictated by the molecule's structural, physicochemical, and energetic properties, which are known as molecular descriptors. mdpi.com

The process of developing a QSRR model for this compound would involve the following steps:

Molecular Geometry Optimization: The first step is to generate an accurate three-dimensional (3D) model of the this compound molecule. This is typically done using computational chemistry software, and the geometry is optimized to find its most stable, low-energy conformation. The accuracy of this initial step is crucial as all subsequent calculations depend on it. utas.edu.aumdpi.com

Calculation of Molecular Descriptors: From the optimized 3D structure, a large number of molecular descriptors are calculated. These numerical values quantify different aspects of the molecule's structure and properties. For a steroid ester like this compound, relevant descriptors would include:

Topological indices: Describing molecular size, shape, and branching. nih.gov

Quantum-chemical descriptors: Such as dipole moment, orbital energies (HOMO/LUMO), and surface charge distribution, which relate to the molecule's electronic properties and polarity.

Physicochemical properties: Including the octanol-water partition coefficient (log P), molar volume (VM), and polar surface area (PSA), which are critical for predicting behavior in reversed-phase chromatography. mdpi.com

Model Building and Validation: A dataset is created by combining the calculated descriptors with experimentally measured retention times for a series of related compounds (a "training set"). Statistical or machine learning algorithms—such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVR)—are then used to build a model that finds the best correlation between a subset of the most significant descriptors and the retention time. nih.govnih.gov The predictive power of the resulting QSRR equation is then rigorously tested using both internal and external validation sets of compounds. nih.gov

For steroids specifically, QSRR studies have successfully predicted retention times in both gas chromatography and reversed-phase HPLC. nih.govnih.gov These models demonstrate that factors like molecular size, shape, and steric effects significantly influence the retention of steroid hormones. nih.gov By applying this methodology, a robust model could be developed to predict the chromatographic behavior of this compound under various conditions, aiding in analytical method development and the identification of related impurities.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Betamethasone 17-valerate |

| Flumethasone |

| This compound |

Molecular Pharmacology and Receptor Interaction Studies in Vitro

Glucocorticoid Receptor Binding Affinity and Selectivity of Flumethasone (B526066) 17-valerate

The potency of a corticosteroid is intrinsically linked to its binding affinity for the glucocorticoid receptor (GR). Flumethasone 17-valerate's high potency is a direct result of its molecular structure, which facilitates a strong and selective interaction with the GR. This interaction is quantified through various in vitro binding assays.

Quantitative In Vitro Radioligand Displacement Assays

Radioligand binding assays are a foundational method for determining the affinity of a ligand for its receptor. giffordbioscience.com These assays are considered a gold standard due to their robustness and sensitivity. giffordbioscience.comeurofinsdiscovery.com The typical format is a competitive binding assay, where a radiolabeled glucocorticoid (like [³H]dexamethasone) competes with a range of concentrations of an unlabeled test compound (such as this compound) for binding to the GR, often sourced from cultured human cells or tissue homogenates. giffordbioscience.comnih.gov

The assay measures the concentration of the test compound that inhibits 50% of the binding of the radioligand (the IC₅₀ value). nih.gov This value is then used to calculate the binding affinity (Ki) of the test compound. researchgate.net Studies on various glucocorticoids have demonstrated that their relative binding affinity (RBA) for the GR correlates well with their anti-inflammatory potency. nih.gov For instance, research comparing different glucocorticoids has used these assays to establish a rank order of potency based on their affinity for the GR. nih.gov While specific Ki values for this compound are not always published in comparative tables, the structural components of flumethasone are known to confer high receptor affinity. researchgate.net

Development and Application of Label-Free Ligand Binding Assays

While radioligand assays are the traditional standard, modern label-free technologies have emerged, offering significant advantages. These methods, such as Surface Plasmon Resonance (SPR) and liquid chromatography-mass spectrometry (LC-MS) based assays, measure biomolecular interactions in real-time without the need for radioactive labels. biosensingusa.comwikipedia.org

Label-free techniques can provide a more detailed picture of the binding event, including the kinetics of association (kₐ or kₒₙ) and dissociation (kₔ or kₒff). researchgate.netbiosensingusa.com The equilibrium dissociation constant (Kd) can be calculated from these rates. The dissociation rate is particularly important, as a slower rate (longer receptor occupancy time) can translate to a longer duration of action. nih.gov For example, studies on fluticasone (B1203827) propionate (B1217596) have shown its slow dissociation from the GR contributes to its high potency. nih.gov

Other label-free methods include nano-Differential Scanning Fluorimetry (nanoDSF), a thermal unfolding assay used to study the stabilizing effects of ligands on receptors like the GR. nanotempertech.com These advanced assays allow for a quantitative characterization of ligand binding in a more physiologically relevant environment and can be adapted for high-throughput screening in drug discovery. nanotempertech.comnih.gov

Structure-Activity Relationship (SAR) Investigations of this compound

The pharmacological profile of this compound is defined by specific chemical modifications to the core steroid structure. Each modification is designed to enhance its interaction with the glucocorticoid receptor and optimize its therapeutic effect.

Contribution of C9 Fluorination to Receptor Interaction Profile

The introduction of a fluorine atom at the C9-alpha position of the steroid nucleus is a critical modification that significantly enhances glucocorticoid activity. ingentaconnect.com This halogenation increases the molecule's affinity for the glucocorticoid receptor. researchgate.net Research indicates that 9α-fluorination can increase GR binding affinity by approximately 1.5-fold compared to non-fluorinated counterparts. smolecule.com This modification also enhances both glucocorticoid and mineralocorticoid activity, an effect that is counterbalanced by other substitutions on the molecule. researchgate.net Flumethasone, being a difluorinated compound (at C6 and C9), benefits from this potentiation. ontosight.ai

Influence of C16 Methyl Substitution on Glucocorticoid Activity

The inclusion of a methyl group at the C16-alpha position serves a dual purpose. Primarily, it dramatically reduces or eliminates mineralocorticoid activity. researchgate.netingentaconnect.commerckvetmanual.com This is crucial because mineralocorticoid effects on fluid and electrolyte balance are undesirable side effects for an anti-inflammatory agent. By minimizing these effects, the C16-methyl group increases the selectivity of the compound for the glucocorticoid receptor. merckvetmanual.com Additionally, some studies suggest that C16-methylation may reduce the allergenicity of the corticosteroid molecule. nih.gov

Significance of the C17 Esterification for Receptor Binding Characteristics

Esterification of the hydroxyl group at the C17 position with valeric acid to form this compound is a key factor in its potency. This esterification increases the lipophilicity of the steroid. nih.govmerckvetmanual.com Increased lipophilicity can enhance penetration through the skin and cell membranes to reach the intracellular glucocorticoid receptors. researchgate.net Furthermore, studies have shown that elongating the ester chain at the C17 position from a shorter acetate (B1210297) to a longer valerate (B167501) leads to an increase in both binding affinity for the receptor and lipophilicity. nih.gov This modification results in a compound with an enhanced ratio of topical anti-inflammatory potency to systemic effects. merckvetmanual.com

| Structural Modification | Position | Effect on Receptor Interaction and Activity |

| Fluorination | C9-alpha | Increases glucocorticoid receptor binding affinity and potency. researchgate.netsmolecule.com |

| Methylation | C16-alpha | Nearly eliminates mineralocorticoid activity, increasing selectivity for the GR. researchgate.netingentaconnect.commerckvetmanual.com |

| Esterification | C17-alpha | Increases lipophilicity and receptor binding affinity. nih.govmerckvetmanual.com |

Computational and 3D-Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational and three-dimensional quantitative structure-activity relationship (3D-QSAR) models are instrumental in understanding the structural requirements for the biological activity of corticosteroids. These models correlate the physicochemical properties of a series of compounds with their pharmacological effects, providing insights for the design of new molecules with enhanced potency and selectivity.

While specific 3D-QSAR studies focusing solely on this compound are not extensively documented in publicly available research, broader studies on corticosteroids provide valuable insights. For instance, a 3D-QSAR study utilizing the comparative molecular field analysis (CoMFA) method was performed on a series of corticosteroid molecules to understand their cross-reactivity in sensitized patients. sci-hub.se This type of analysis generates a 3D grid around an aligned set of molecules and calculates steric and electrostatic fields, which are then correlated with biological activity using partial least squares (PLS) regression. sci-hub.se

These findings, although not specific to the 17-valerate ester, underscore the importance of the difluorination at the 6α and 9α positions, a key structural feature of Flumethasone. The electron-withdrawing nature of the fluorine atoms significantly influences the electrostatic potential of the molecule, which in turn affects its interaction with the glucocorticoid receptor (GR) and potentially other biological targets. The 17-valerate ester group, being larger and more lipophilic than the pivalate (B1233124) group, would primarily influence the steric properties and lipophilicity of the compound, which are also critical parameters in QSAR models. nih.gov

Table 1: Key Structural Features of Flumethasone and Their Relevance in QSAR Models

| Structural Feature | Relevance in Computational and QSAR Modeling |

| 6α, 9α-Difluorination | Significantly alters the electrostatic potential, enhancing receptor binding affinity and anti-inflammatory potency. researchgate.net |

| 11β-Hydroxyl Group | Critical for hydrogen bonding within the glucocorticoid receptor's ligand-binding pocket. |

| 16α-Methyl Group | Increases glucocorticoid selectivity and reduces mineralocorticoid side effects. researchgate.net |

| 17-Valerate Ester | Increases lipophilicity, which can influence percutaneous absorption and local tissue retention. This large ester group contributes significantly to the steric field of the molecule in 3D-QSAR models. nih.govontosight.ai |

Mechanistic Insights into Glucocorticoid Receptor Agonism

This compound, as a potent glucocorticoid, exerts its effects by acting as an agonist for the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily of ligand-activated transcription factors. drugbank.com The mechanism of action involves a series of steps that ultimately lead to the modulation of gene expression.

Upon diffusing into the cell, this compound binds to the ligand-binding domain (LBD) of the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and other chaperones. sigmaaldrich.com Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSP complex. sigmaaldrich.com This unmasking of the nuclear localization signals on the GR allows the activated ligand-receptor complex to translocate into the nucleus. drugbank.comsigmaaldrich.com

Analysis of Nuclear Translocation and Coregulator Recruitment

Once inside the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. drugbank.com The binding of the GR to GREs is a critical step that initiates changes in gene transcription. The GR can also interact with other transcription factors, tethering to their DNA-binding sites to modulate gene expression indirectly.

The transcriptional activity of the GR is heavily dependent on the recruitment of a diverse array of coregulator proteins. These coregulators can be broadly categorized as coactivators, which enhance transcription, and corepressors, which inhibit it. While specific studies detailing the coregulators recruited by the this compound-GR complex are scarce, the general principles of GR-mediated transcription provide a framework for understanding this process.

Coactivators commonly associated with GR-mediated gene activation include histone acetyltransferases (HATs) such as p300 and CREB-binding protein (CBP). These enzymes acetylate histone proteins, leading to a more open chromatin structure that is permissive for transcription. Another crucial coactivator complex is the Mediator complex, which acts as a bridge between the GR and the basal transcription machinery, including RNA polymerase II, to facilitate the initiation of transcription.

Conversely, for gene repression, the GR can recruit corepressor complexes that contain histone deacetylases (HDACs). HDACs remove acetyl groups from histones, resulting in a more condensed chromatin structure that is repressive to transcription.

Investigation of Gene Transcriptional Activation and Repression Events

The binding of the this compound-GR complex to GREs or its interaction with other transcription factors leads to the activation or repression of specific genes, which underlies its anti-inflammatory and immunosuppressive effects. drugbank.comsigmaaldrich.com

Gene Activation:

The activated GR typically homodimerizes and binds to palindromic GREs to upregulate the transcription of anti-inflammatory genes. One of the key mechanisms of glucocorticoid action is the induction of genes that inhibit inflammatory pathways. For instance, glucocorticoids are known to increase the expression of Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. drugbank.com

Gene Repression:

A significant part of the anti-inflammatory effect of glucocorticoids stems from the repression of pro-inflammatory gene expression. This can occur through several mechanisms:

Tethering: The GR can monomerically bind to and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This prevents these factors from activating the transcription of genes encoding cytokines, chemokines, and adhesion molecules.

Competition for Coactivators: The activated GR can compete with other transcription factors for limited pools of essential coactivators like p300/CBP.

Binding to negative GREs (nGREs): The GR can bind to specific DNA sequences that mediate transcriptional repression.

A study investigating the effects of Flumethasone in lung cancer cell lines found that it inhibits the Nrf2 signaling pathway by promoting the degradation of the Nrf2 protein. nih.gov The Nrf2 pathway is involved in cellular protection against oxidative stress, and its inhibition by Flumethasone was shown to sensitize cancer cells to chemotherapeutic drugs. nih.gov

Another study in zebrafish embryos reported that Flumethasone had relatively minor effects on the transcription of several tested genes related to the immune system and sex hormone system compared to other glucocorticoids like corticosterone (B1669441) and betamethasone (B1666872). biocrick.com For example, while betamethasone caused a significant downregulation of the androgen receptor and aromatase transcripts, Flumethasone primarily altered the transcript of irg1l, a gene related to immune regulation. biocrick.com

Table 2: Investigated Gene Transcriptional Events for Flumethasone

| Gene/Pathway | Organism/Cell Line | Observed Effect | Reference |

| Nrf2 signaling pathway | Human lung cancer cells (A549, H460) | Inhibition via promotion of Nrf2 protein degradation | nih.gov |

| irg1l (immune-responsive gene 1-like) | Zebrafish embryos | Alteration of transcript levels | biocrick.com |

| Androgen receptor, aromatase, hsd11b2 | Zebrafish embryos | Little to no effect compared to betamethasone | biocrick.com |

| gilz, fkbp5 | Zebrafish embryos | Little to no effect compared to corticosterone and betamethasone | biocrick.com |

These findings highlight that while this compound operates through the general mechanisms of GR agonism, the specific downstream transcriptional consequences can be context-dependent and may differ from those of other corticosteroids. Further research is needed to delineate the complete transcriptomic profile regulated by this compound in various cell types and tissues.

Cellular and Biochemical Mechanisms of Action in Vitro

Modulation of Inflammatory Signaling Pathways at the Cellular Level

The anti-inflammatory properties of Flumethasone (B526066) 17-valerate are fundamentally linked to its ability to interfere with key signaling cascades that orchestrate the inflammatory response. This modulation occurs at multiple levels, beginning with the inhibition of critical enzymes responsible for generating inflammatory precursors.

A central tenet of the anti-inflammatory action of corticosteroids, including Flumethasone, is the inhibition of Phospholipase A2 (PLA2) activity. drugbank.comnih.govtg.org.au PLA2 is the enzyme responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid, the initial and rate-limiting step in the synthesis of most eicosanoids. hilarispublisher.comyoutube.comjohnshopkins.edu

This inhibition is not direct but is mediated through the synthesis of a class of PLA2 inhibitory proteins known as lipocortins (now also referred to as annexins). drugbank.comnih.govnih.gov Upon activation by Flumethasone, the glucocorticoid receptor upregulates the transcription and synthesis of lipocortins. These proteins then act to suppress the activity of PLA2, thereby reducing the availability of its substrate, arachidonic acid. drugbank.comnih.gov In vitro studies using other glucocorticoids have demonstrated this effect; for example, dexamethasone (B1670325) and lipocortin were shown to impair PLA2 activity in isolated inflammatory neutrophils. nih.gov The inhibition of PLA2 is considered a crucial mechanism for the anti-inflammatory effects of corticosteroids. nih.gov

| Protein | Function | Effect of Flumethasone Action |

|---|---|---|

| Glucocorticoid Receptor (GR) | Binds to corticosteroid, translocates to the nucleus, and modulates gene transcription. drugbank.compatsnap.com | Activated |

| Lipocortin (Annexin) | Inhibits the activity of Phospholipase A2. drugbank.comnih.gov | Synthesis is increased |

| Phospholipase A2 (PLA2) | Releases arachidonic acid from membrane phospholipids. tg.org.auyoutube.com | Inhibited |

By inhibiting PLA2 and consequently limiting the release of arachidonic acid from membrane phospholipids, Flumethasone 17-valerate effectively controls the entire arachidonic acid cascade. drugbank.comnih.govnih.gov Arachidonic acid serves as the primary precursor for a wide range of potent, short-lived inflammatory mediators known collectively as eicosanoids. tg.org.auyoutube.com The cascade bifurcates into two main enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins. youtube.comclinpgx.org By reducing the availability of the initial substrate, Flumethasone dampens the output of both major arms of this inflammatory cascade. drugbank.comyoutube.com

The downstream consequence of regulating the arachidonic acid cascade is the reduced biosynthesis and release of prostaglandins and leukotrienes. drugbank.compatsnap.comnih.gov

Prostaglandins: These lipid compounds are synthesized via the COX enzymes and are key mediators of inflammation, causing vasodilation, increased vascular permeability, and pain. Some studies on other glucocorticoids, such as dexamethasone, suggest they may inhibit prostaglandin (B15479496) synthesis not only by limiting arachidonic acid supply but also by directly inhibiting the activity of the cyclo-oxygenase enzyme complex. nih.gov Research on cultured fibroblasts treated with dexamethasone showed inhibition of stimulated prostaglandin biosynthesis. nih.gov

Leukotrienes: Generated through the 5-lipoxygenase (5-LOX) pathway, leukotrienes are potent chemical messengers involved in inflammation. tg.org.auclinpgx.org The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are powerful bronchoconstrictors and increase vascular permeability, while leukotriene B4 (LTB4) is a potent chemotactic agent for neutrophils and other leukocytes. tg.org.aunih.govnih.gov By inhibiting the upstream release of arachidonic acid, Flumethasone effectively curbs the production of all leukotrienes. drugbank.comtg.org.au

| Pathway | Key Enzyme | Products | Effect of Flumethasone Action |

|---|---|---|---|

| Cyclooxygenase (COX) | Prostaglandin-Endoperoxide Synthases | Prostaglandins, Thromboxanes | Biosynthesis is decreased drugbank.comnih.gov |

| Lipoxygenase (LOX) | 5-Lipoxygenase | Leukotrienes (e.g., LTB4, LTC4, LTD4) | Biosynthesis is decreased drugbank.comnih.govnih.gov |

Immunomodulatory Effects on Specific Immune Cell Populations

Beyond its broad anti-inflammatory actions, this compound exerts significant immunomodulatory effects by directly influencing the function and concentration of various immune cells and their products.

Corticosteroids are known to suppress the immune system in part by causing a decrease in the function of the lymphatic system. drugbank.comnih.gov This includes effects on lymphocytes, a key component of the adaptive immune response. In vitro studies using human cells have shown that corticosteroids can affect lymphocyte activation. nih.gov For instance, research on betamethasone (B1666872) 17-valerate, a closely related compound, demonstrated its potency in preventing phytohaemagglutinin-induced DNA synthesis in human lymphocyte cultures, indicating an inhibitory effect on lymphocyte activation. nih.gov Furthermore, other corticosteroids have been shown to profoundly inhibit lymphocyte migration into lymph nodes, thereby disrupting normal lymphocyte recirculation. nih.gov This effect is attributed to a steroid-induced decrease in the expression of the adhesion molecule L-selectin on circulating lymphocytes, which is crucial for their entry into lymph nodes. nih.gov

The immunosuppressive activity of Flumethasone extends to the humoral components of the immune system, including a reduction in immunoglobulin and complement concentrations. drugbank.comnih.gov While direct in vitro studies on this compound are limited, research on other corticosteroids provides insight into these mechanisms.

Immunoglobulins: High-dose corticosteroid therapy has been shown to suppress total IgG synthesis rates by human bone marrow leukocytes. nih.gov In these studies, marrow IgG production rates began to decrease after three weeks of therapy, eventually reaching approximately one-fourth of pre-treatment levels. nih.gov Other in vitro experiments with peripheral blood mononuclear cells revealed that glucocorticoids alone could enhance the secretion of IgG1, IgG2, and IgG3, but not IgG4. nih.gov However, in the presence of Interleukin-4 (IL-4), these glucocorticoids induced a marked increase in IgG4 synthesis. nih.gov

Complement Proteins: The general mechanism of corticosteroids involves the reduction of complement protein concentrations, which are a critical part of the innate immune system's ability to opsonize pathogens and induce inflammation. drugbank.comnih.gov By reducing the concentration of these proteins, corticosteroids can dampen the complement-mediated inflammatory response.

| Condition | IgG1 | IgG2 | IgG3 | IgG4 |

|---|---|---|---|---|

| Glucocorticoids alone | Strongly Enhanced Secretion | Strongly Enhanced Secretion | Strongly Enhanced Secretion | No Change |

| Glucocorticoids + IL-4 | Marked Increase | Consistent Decrease | No Change | Marked Increase |

Mechanisms of Interference with Antigen-Antibody Complex Formation

A fundamental aspect of the immunosuppressive activity of corticosteroids like Flumethasone involves their ability to interfere with the humoral immune response. In vitro findings indicate that Flumethasone can prevent antigen-antibody binding. wikipedia.org This action helps to decrease the formation of immune complexes, which are significant contributors to inflammatory processes. By reducing the concentration of immunoglobulins and complement, Flumethasone diminishes the downstream inflammatory cascade that is typically triggered by the deposition of these complexes in tissues. wikipedia.org

Suppression of Leukocyte Activation and Migration

The recruitment of leukocytes to a site of inflammation is a critical step in the inflammatory response. Corticosteroids, including this compound, effectively suppress this process through several in vitro mechanisms. The process of leukocyte migration involves adhesion to vascular endothelial cells and subsequent movement into the tissue, a process known as transendothelial migration. frontiersin.org

Corticosteroids inhibit the expression of genes that code for pro-inflammatory cytokines, chemokines, and adhesion molecules. patsnap.com This reduction in signaling molecules decreases the activation and recruitment of inflammatory cells such as neutrophils, eosinophils, macrophages, and lymphocytes to the site of inflammation. patsnap.com By downregulating adhesion molecules like ICAM-1 on endothelial cells, corticosteroids reduce the ability of leukocytes to attach firmly to the blood vessel wall, a prerequisite for migration into the tissue. frontiersin.org In vitro models of leukocyte migration, such as the Boyden chamber assay, have been instrumental in demonstrating the inhibitory effects of various agents on this process. nih.gov Studies on drug-induced hypersensitivity have also utilized leukocyte migration inhibition as a key indicator of cellular immune response. nih.gov

Regulation of Cytokine and Chemokine Production

A primary anti-inflammatory mechanism of this compound is its profound ability to regulate the production of cytokines and chemokines, which are the key signaling molecules that orchestrate the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Synthesis (e.g., Interleukins)

This compound acts to inhibit the synthesis of a broad range of pro-inflammatory cytokines. This is achieved primarily through the inhibition of transcription factors, such as NF-κB, which are pivotal in the transcription of inflammatory genes. patsnap.com By preventing the translocation of NF-κB to the nucleus, corticosteroids block the synthesis of potent inflammatory mediators. nih.gov

In vitro studies on various corticosteroids have demonstrated potent inhibition of key pro-inflammatory cytokines. For instance, the corticosteroid mometasone (B142194) furoate was shown to be a powerful inhibitor of Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-alpha). nih.gov This inhibition occurs at the level of gene expression and subsequent protein synthesis. nih.gov The suppressive effect of corticosteroids on cytokine production has been shown to be dose-dependent in studies using human peripheral blood mononuclear cells (PBMCs) and macrophage cell lines. mdpi.com

Table 1: Comparative In Vitro Potency of Various Corticosteroids on Cytokine Inhibition

| Corticosteroid | IC50 for IL-1 Production (nM) | IC50 for IL-6 Production (nM) | IC50 for TNF-alpha Production (nM) |

| Mometasone Furoate | 0.05 | 0.15 | 0.25 |

| Betamethasone | Data not specified | Data not specified | Data not specified |

| Dexamethasone | Data not specified | Data not specified | Data not specified |

| Hydrocortisone | Data not specified | Data not specified | Data not specified |

| Beclomethasone | Data not specified | Data not specified | Data not specified |

This table is based on findings from a study comparing the potency of mometasone furoate to other corticosteroids, which found it to be the most potent for inhibiting the production of the three cytokines listed. nih.gov Specific IC50 values for the other compounds were not provided in the source material.

Suppression of Inducible Nitric Oxide Synthase (iNOS) Expression

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key mediator in inflammatory and autoimmune processes. nih.gov Glucocorticoids are known to be potent suppressors of iNOS expression. Studies on the corticosteroid dexamethasone in murine macrophage cell lines (RAW 264.7) have elucidated the mechanisms behind this suppression. nih.govresearchgate.net

Dexamethasone was found to reduce the activity of iNOS by decreasing the levels of iNOS protein. nih.gov This reduction is achieved through multiple actions:

Decreased Gene Transcription and mRNA Stability: Dexamethasone reduces the steady-state levels of iNOS mRNA. researchgate.net

Reduced mRNA Translation: The translation of existing iNOS mRNA into protein is diminished. researchgate.net

Increased Protein Degradation: Dexamethasone promotes the degradation of the iNOS protein itself, a process that can be blocked by inhibitors of the cysteine protease calpain. nih.govresearchgate.net

In studies of experimental cardiac allograft rejection, dexamethasone treatment was shown to inhibit iNOS mRNA expression by over 99% and significantly reduce iNOS enzyme activity. nih.gov This potent suppression of iNOS is considered a key component of the immunosuppressive action of corticosteroids. nih.gov

Table 2: Effect of Dexamethasone on iNOS Expression and Activity In Vitro

| Treatment Group | iNOS Enzyme Activity (pmol L-citrulline/mg protein/min) | iNOS mRNA Expression (% of control) |

| Isograft (Control) | 0.3 +/- 0.05 | Not applicable |

| Allograft (Untreated) | 5.11 +/- 1.00 | 100% |

| Allograft + Dexamethasone | 0.02 +/- 0.01 | <1% |

Data adapted from a study on experimental cardiac allograft rejection, demonstrating the significant inhibition of iNOS by corticosteroid treatment. nih.gov

Effects on Fibroblast Biology and Extracellular Matrix Dynamics

Beyond their anti-inflammatory effects, corticosteroids influence tissue repair and remodeling, particularly by affecting fibroblast activity and the deposition of extracellular matrix (ECM), which are central to scar formation. oaepublish.comnih.gov

In Vitro Studies on Fibrosis Inhibition and Scar Tissue Formation

Fibroblasts are the primary cell type responsible for producing ECM components, such as collagen, which form the basis of scar tissue. mdpi.com The excessive activity of these cells can lead to fibrosis. Corticosteroids have been shown to exert anti-fibrotic effects in vitro by modulating fibroblast behavior.

Inhibition of Collagen Synthesis: In vitro studies on human skin have demonstrated that topical corticosteroids can decrease collagen synthesis. For example, betamethasone-17-valerate (B13397696) was shown to reduce the levels of procollagen (B1174764) propeptides, which are precursors to collagen, in suction blister fluid. nih.gov

Inhibition of Fibroblast Migration and Proliferation: Corticosteroids have an inhibitory effect on the migration and proliferation of fibroblasts, which are key processes in wound healing and fibrosis. nih.govembopress.org

Modulation of Fibroblast-to-Myofibroblast Transition (FMT): A critical event in fibrosis is the differentiation of fibroblasts into myofibroblasts, which are highly contractile and produce large amounts of ECM. The key mediator of this transition is Transforming Growth Factor-beta 1 (TGF-β1). criver.com In vitro assays have been developed to screen for anti-fibrotic drugs by measuring the inhibition of TGF-β1-induced FMT. criver.comnih.gov Corticosteroids can interfere with TGF-β signaling pathways, thus potentially inhibiting this profibrotic cellular transition.

These in vitro findings suggest that this compound, through its action on fibroblasts, can modulate the processes of ECM deposition and remodeling, thereby influencing scar tissue formation.

Metabolic Pathways and Biotransformation Studies in Vitro and Animal Models

In Vitro Metabolic Fate of Flumethasone (B526066) 17-valerate

In vitro studies using subcellular fractions and recombinant enzymes are instrumental in elucidating the metabolic pathways of xenobiotics. For Flumethasone 17-valerate, these investigations have centered on the key enzymatic processes responsible for its structural modification.

Characterization of Enzymatic Hydrolysis of Ester Bonds

The hydrolysis of the 17-valerate ester bond is a primary step in the metabolism of this compound. This reaction is catalyzed by a class of enzymes known as carboxylesterases, which are abundant in the liver and other tissues. These enzymes cleave the ester linkage, releasing the active corticosteroid, flumethasone, and valeric acid. The rate and extent of this hydrolysis can vary depending on the specific carboxylesterase isozymes involved and the tissue in which the metabolism occurs.

Identification of Contributing Cytochrome P450 Enzymes in Steroid Metabolism

Following or in parallel with ester hydrolysis, the steroid nucleus of flumethasone undergoes further metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. While specific studies on this compound are limited, research on analogous corticosteroids strongly suggests the involvement of the CYP3A subfamily, particularly CYP3A4, in these oxidative transformations. These enzymes are highly expressed in the liver and are responsible for the metabolism of a wide array of steroids. The metabolic reactions catalyzed by CYP enzymes can include hydroxylation, dehydrogenation, and other oxidative modifications of the steroid backbone.

Elucidation of Phase I and Phase II Metabolite Structures

The metabolic transformation of this compound proceeds through Phase I and Phase II reactions, leading to the formation of more polar and readily excretable metabolites.

Phase I Metabolism: This phase involves the initial modifications of the parent compound. For this compound, Phase I metabolism encompasses the enzymatic hydrolysis of the ester bond to yield flumethasone. Subsequently, the flumethasone molecule can undergo various oxidative reactions catalyzed by CYP enzymes. These reactions may introduce hydroxyl groups at different positions on the steroid ring, leading to the formation of hydroxylated metabolites.

Phase II Metabolism: The metabolites generated during Phase I, as well as the parent drug to some extent, can undergo conjugation reactions in Phase II. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to the steroid structure. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs), significantly increase the water solubility of the metabolites, facilitating their elimination from the body. The primary sites for these conjugation reactions are typically the hydroxyl groups on the steroid nucleus.

In Vivo Biotransformation and Excretion in Animal Models

Preclinical studies in animal models provide crucial insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole-organism setting.

Comprehensive Analysis of Metabolite Excretion Profiles in Preclinical Species

Studies in preclinical species, such as rodents and non-rodents, are essential to understand the routes and rates of elimination of this compound and its metabolites. Following administration, the compound and its biotransformation products are primarily excreted in the urine and feces. The relative contribution of each excretion route can vary between species. Analysis of urine and bile allows for the identification and quantification of the excreted metabolites. For instance, studies in cattle have shown that flumethasone and its metabolites can be detected in urine, indicating renal clearance as a significant pathway of elimination. A comprehensive excretion profile would detail the percentage of the administered dose recovered in urine and feces over time, providing a complete picture of the drug's clearance from the body.

Preclinical Research Applications and Research Tool Development

Utilization in Biochemical Assays and Diagnostics

Flumethasone (B526066) 17-valerate plays a significant role in biochemical investigations, particularly in the study of steroid-protein interactions and reproductive biology.

Application in Plasma Transcortin Binding Investigations

Corticosteroid-binding globulin, or transcortin, is a key plasma protein responsible for transporting glucocorticoids in the blood. Understanding the binding affinities of various steroids to transcortin is crucial for elucidating their pharmacokinetic and pharmacodynamic properties. While direct studies detailing the binding of flumethasone 17-valerate to transcortin are not extensively available in the provided search results, the importance of such investigations is well-established for other corticosteroids. These studies help in characterizing the biological activity and availability of synthetic glucocorticoids.

Integration into Cortisol Assays for Studying Reproductive Biology and Development (e.g., Porcine Conceptus Models)

In the study of reproductive biology, particularly in porcine models, precise measurement of hormones like cortisol is essential. Flumethasone, a synthetic steroid, has been utilized as an internal standard in High-Performance Liquid Chromatography (HPLC) procedures for the measurement of plasma cortisol. In a study investigating early porcine conceptus development, 200 ng of flumethasone was added to plasma samples to account for procedural losses during the cortisol measurement process. unl.edu This application highlights the role of flumethasone as a stable reference compound in complex biological matrices, ensuring the accuracy and reliability of cortisol quantification in research focused on reproductive and developmental processes.

Development of Bioanalytical Screening Methodologies

The development of sensitive and reliable screening methods is critical for detecting the illicit use of synthetic glucocorticoids in food-producing animals. This compound has been instrumental in the validation of such bioanalytical tools.

Cell-Based Bioassays for Detecting Glucocorticoids in Biological Matrices (e.g., Calf Urine)

Cell-based bioassays, such as the GR-CALUX assay, have emerged as promising screening tools for detecting synthetic glucocorticoids in biological samples like calf urine. unito.it This method utilizes cells containing a reporter gene that responds to glucocorticoid receptor activation, providing a measurable signal proportional to the amount of glucocorticoid present. nih.gov Validation studies for these assays have included flumethasone as one of the target analytes. researchgate.net

The GR-CALUX bioassay has demonstrated high sensitivity towards several synthetic glucocorticoids, with the following order of relative potencies: flumethasone ≫ dexamethasone (B1670325) > betamethasone (B1666872) > methylprednisolone > prednisolone (B192156). unito.it This indicates that flumethasone is a potent activator of the glucocorticoid receptor in this assay system. The method has been shown to be suitable for the qualitative analysis of calf urine samples, enabling the detection of low concentrations of synthetic glucocorticoids, including flumethasone at levels below 2 ng/mL. researchgate.net Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS-MS) methods have been developed to identify and quantify flumethasone in calf urine and serum at even lower levels, down to 30 pg/ml. nih.gov

Investigative Models for Steroid-Induced Pathologies

Animal models are indispensable for studying the mechanisms of steroid-induced pathologies and for evaluating potential therapeutic interventions. Glucocorticoids are known to induce various adverse effects, and animal models help in understanding these human-like disorders. researchgate.netphypha.ir

Establishment of Animal Models for Glucocorticoid-Induced Dermal Manifestations (e.g., Telangiectasia)

Topical application of potent corticosteroids can lead to dermal side effects such as skin atrophy and telangiectasia (the dilation of small blood vessels). Animal models have been developed to study these effects. In one such model, 28 daily topical applications of various corticosteroids to young rats resulted in a reduction in body-weight gain, skin atrophy, and the development of telangiectasia. nih.gov

In another study, flumethasone ointment was used to induce skin telangiectasia in the inner ear of rabbits. nih.gov This model was then used to investigate the potential inhibitory effect of other compounds on glucocorticoid-induced telangiectasia. nih.gov These animal models provide a platform to understand the pathophysiology of steroid-induced dermal changes and to screen for protective agents.

Below is a summary of findings from a study evaluating the side effects of various corticosteroids in a rat model.

| Corticosteroid | Concentration | Observed Side Effects |

| Hydrocortisone cream | 1.0% | Mild |

| Betamethasone valerate (B167501) cream | 0.1% | Increasing severity |

| Betamethasone benzoate (B1203000) cream | 0.025% | Increasing severity |

| Flurandrenolide cream | 0.05% | Increasing severity |

| Fluocinonide cream | 0.05% | Increasing severity |

| Dexamethasone cream | 0.1% | Increasing severity |

| Flumethasone pivalate (B1233124) cream | 0.03% | Severe |

| Triamcinolone acetonide cream | 0.5% | Death of animals |

| Fluocinolone acetonide cream | 0.2% | Death of animals |

Data sourced from a bioassay evaluating adverse effects of corticosteroids in rats. nih.gov

Research into Pharmacological Interventions in Animal Models of Steroid Effects

This compound, a synthetic difluorinated corticosteroid ester, belongs to a class of compounds extensively studied for their anti-inflammatory, immunosuppressive, and vasoconstrictive properties. Preclinical research into these pharmacological effects relies heavily on the use of established animal models. These models are crucial for elucidating the mechanisms of action and determining the potency of new corticosteroid formulations before they can be considered for further development.

The primary mechanism of action for corticosteroids like Flumethasone involves the agonism of the glucocorticoid receptor. This interaction leads to a cascade of genetic activation and repression, ultimately inhibiting the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The anti-inflammatory actions are thought to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins, which control the biosynthesis of potent inflammatory mediators. Furthermore, corticosteroids suppress the immune system by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, and interfering with antigen-antibody binding drugbank.com.

Standard preclinical in vivo animal models for assessing the anti-inflammatory activity of topical corticosteroids include the croton oil-induced ear edema model in mice or rats and the carrageenan-induced paw edema test. In these models, an inflammatory agent is applied to induce a measurable inflammatory response (e.g., swelling). The test compound, such as this compound, is then administered to the inflamed area, and its efficacy is quantified by the degree to which it reduces the edema compared to a control group.

A cornerstone of preclinical evaluation for topical corticosteroids is the vasoconstrictor assay. This pharmacodynamic study measures the skin blanching (whitening) effect caused by the steroid-induced constriction of dermal microvasculature biopharmaservices.comhhs.gov. The intensity of this blanching response is directly proportional to the potency of the corticosteroid and its ability to penetrate the skin to reach its target receptors. This assay is often conducted on animal models, such as rabbits or guinea pigs, whose skin shares similarities with human skin, before being confirmed in human volunteers. The response can be evaluated visually or measured more objectively using a chromameter, which quantifies changes in skin color biopharmaservices.com.

The following table represents typical data obtained from a vasoconstrictor assay used to compare the potency of different topical corticosteroids.

| Compound | Concentration (%) | Mean Vasoconstriction Score (0-4 Scale) | Relative Potency Index |

|---|---|---|---|

| Hydrocortisone | 1.0 | 1.2 | Low |

| Flumethasone Pivalate | 0.02 | 2.5 | Moderate |

| Betamethasone Valerate | 0.12 | 2.8 | Potent |

| Clobetasol Propionate (B1217596) | 0.05 | 3.7 | Very Potent |

Note: This table provides representative data to illustrate the comparative nature of vasoconstrictor assays. Actual values would be determined experimentally for this compound.

These preclinical animal models are indispensable tools for the pharmacological characterization of steroid effects, allowing researchers to compare the relative potencies of different esters and formulations, like this compound, and to investigate their mechanisms of action in a controlled setting.

Formulation Science for Advanced Research Delivery Systems

The study of corticosteroids in preclinical animal models often requires sustained and controlled drug administration to observe long-term pharmacological effects or to mimic chronic therapeutic regimens. Osmotic drug delivery systems, particularly implantable osmotic pumps, are advanced research tools designed to meet this need by providing precise, continuous, and rate-controlled release of a compound over extended periods nih.govnih.govajpsonline.com.

The fundamental principle governing these systems is osmosis—the movement of a solvent (in this case, water from biological fluids) across a semi-permeable membrane into a region of higher solute concentration rjptonline.org. An osmotic pump typically consists of a core containing the drug (e.g., this compound) mixed with an osmotic agent, all enclosed within a semi-permeable membrane nih.gov. A small orifice is drilled through this membrane nih.gov. When the system is placed in an aqueous environment, such as when implanted subcutaneously in a laboratory animal, water enters through the semi-permeable membrane at a controlled rate. This influx of water dissolves the drug and the osmotic agent, creating a saturated solution and generating hydrostatic pressure within the device. This pressure then forces the drug solution out of the delivery orifice at a constant, zero-order rate rjptonline.org.

The rate of drug release from an osmotic pump is not dependent on the external physiological environment, such as pH or gastrointestinal motility, making it a highly reliable method for preclinical research nih.gov. The release rate is determined by the specific properties of the pump's semi-permeable membrane and the osmotic pressure of the core formulation nih.gov.

The research and development of an osmotic delivery system for a compound like this compound for experimental use would involve several key formulation considerations:

Drug Solubility : Although osmotic systems can be designed for drugs with a range of solubilities, the poor water solubility of this compound would necessitate the use of solubilizing agents or the formulation of a suspension within the pump's core.

Osmotic Agents : A suitable osmotic agent (or "os mogen"), such as sodium chloride or potassium chloride, must be selected and incorporated into the core to create the necessary osmotic pressure gradient to drive water influx.

Semi-permeable Membrane : The membrane must be permeable to water but impermeable to the drug and osmotic agent. Cellulose acetate (B1210297) is a commonly used material for this purpose.

Delivery Orifice : The size of the delivery orifice must be precisely engineered to ensure the controlled, zero-order release of the drug solution.